molecular formula C10H19NO4 B8135920 tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate

Cat. No.: B8135920
M. Wt: 217.26 g/mol
InChI Key: MUORMZKANBKRCG-MRVPVSSYSA-N
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Description

tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a dioxane ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxane derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction conditions often involve mild temperatures and anhydrous solvents .

Industrial Production Methods

In industrial settings, the production of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted carbamates .

Scientific Research Applications

tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate involves the cleavage of the tert-butyl carbamate group under acidic conditions, leading to the formation of a reactive intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or elimination . The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediate formed.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protecting group properties.

    Di-tert-butyl dicarbonate: Used as a reagent for introducing the tert-butyl carbamate group.

    Carbamic acid tert-butyl ester: Another related compound with similar reactivity.

Uniqueness

tert-Butyl ®-((1,4-dioxan-2-yl)methyl)carbamate is unique due to the presence of the dioxane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in simpler carbamates .

Properties

IUPAC Name

tert-butyl N-[[(2R)-1,4-dioxan-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11-6-8-7-13-4-5-14-8/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORMZKANBKRCG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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